4-(2-(Benzyloxy)acetyl)-1-(thiazol-2-yl)piperazin-2-one
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Overview
Description
4-(2-(Benzyloxy)acetyl)-1-(thiazol-2-yl)piperazin-2-one is a synthetic organic compound that features a piperazine ring substituted with a benzyloxyacetyl group and a thiazolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzyloxy)acetyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a nucleophilic substitution reaction using a thiazole derivative.
Attachment of the Benzyloxyacetyl Group: The benzyloxyacetyl group can be attached through an acylation reaction using benzyloxyacetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions could target the carbonyl group in the benzyloxyacetyl moiety, potentially yielding alcohol derivatives.
Substitution: The thiazolyl group may participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(2-(Benzyloxy)acetyl)-1-(thiazol-2-yl)piperazin-2-one may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-(Benzyloxy)acetyl)-1-(thiazol-2-yl)piperazin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The thiazolyl group could be involved in binding to metal ions or other cofactors, while the piperazine ring may interact with protein targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Benzyloxy)acetyl)-1-(thiazol-2-yl)piperazine: Lacks the carbonyl group in the piperazine ring.
4-(2-(Benzyloxy)acetyl)-1-(thiazol-2-yl)piperidin-2-one: Contains a piperidine ring instead of a piperazine ring.
4-(2-(Benzyloxy)acetyl)-1-(thiazol-2-yl)piperazin-2-thione: Contains a thione group instead of a carbonyl group.
Uniqueness
4-(2-(Benzyloxy)acetyl)-1-(thiazol-2-yl)piperazin-2-one is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-(2-phenylmethoxyacetyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-14-10-18(7-8-19(14)16-17-6-9-23-16)15(21)12-22-11-13-4-2-1-3-5-13/h1-6,9H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYASLLMIZXSZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)COCC2=CC=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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